(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Overview
Description
BAY-298: is an orally active and selective antagonist of the luteinizing hormone receptor. This compound has shown significant potential in reducing sex hormone levels in vivo, making it a valuable tool for studying luteinizing hormone receptor signaling and its implications in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of BAY-298 involves the preparation of tetrahydro-1,6-naphthyridine-based derivatives. The process begins with the high-throughput screening of the Bayer compound library, leading to the identification of potent and selective antagonists . The synthetic route includes multiple steps of chemical reactions, such as nucleophilic substitution, cyclization, and purification processes to achieve the desired purity and activity .
Industrial Production Methods: : Industrial production of BAY-298 requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, including temperature, pressure, and solvent conditions. The final product undergoes rigorous quality control to meet the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: : BAY-298 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
BAY-298 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of luteinizing hormone receptor antagonists.
Biology: Employed in research to understand the role of luteinizing hormone receptor signaling in various biological processes.
Industry: Utilized in the development of new pharmaceuticals targeting luteinizing hormone receptor pathways.
Mechanism of Action
BAY-298 exerts its effects by selectively antagonizing the luteinizing hormone receptor. This receptor is a member of the glycoprotein hormone family of G-protein-coupled receptors, activated by luteinizing hormone. By inhibiting this receptor, BAY-298 reduces the production of sex hormones, thereby modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothienopyridine derivatives: Novel small-molecule inhibitors identified from the Bayer compound library.
Uniqueness: : BAY-298 stands out due to its high selectivity and potency as a luteinizing hormone receptor antagonist. Its ability to reduce sex hormone levels in vivo makes it a valuable tool for studying hormone-dependent processes and developing new therapeutic strategies .
Properties
Molecular Formula |
C27H21ClFN3O2 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C27H21ClFN3O2/c28-19-5-3-18(4-6-19)26-24-2-1-16-30-25(24)15-17-32(26)27(33)31-21-9-13-23(14-10-21)34-22-11-7-20(29)8-12-22/h1-14,16,26H,15,17H2,(H,31,33)/t26-/m0/s1 |
InChI Key |
FMQWOAKTQPLQBR-SANMLTNESA-N |
Isomeric SMILES |
C1CN([C@H](C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F |
SMILES |
C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-298; BAY 298; BAY298; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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